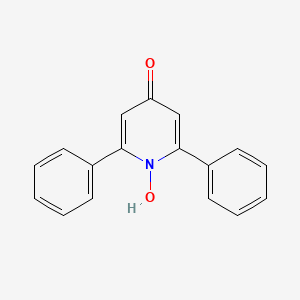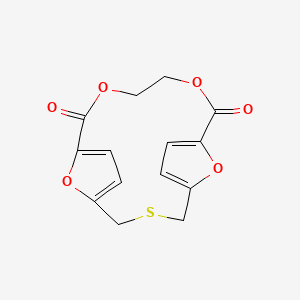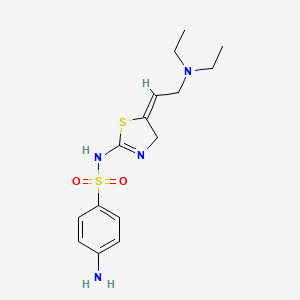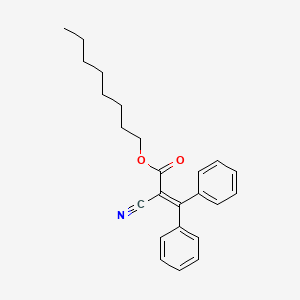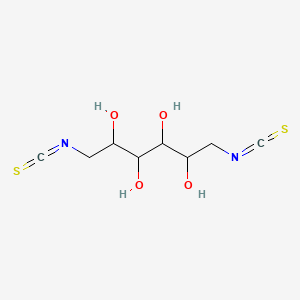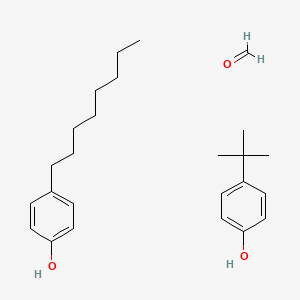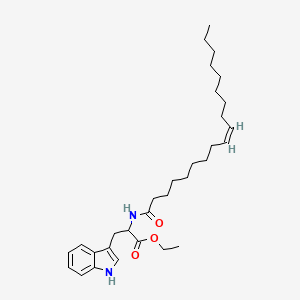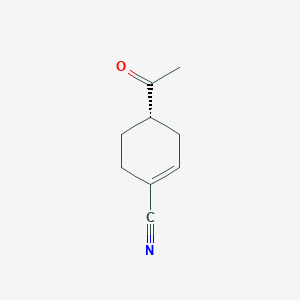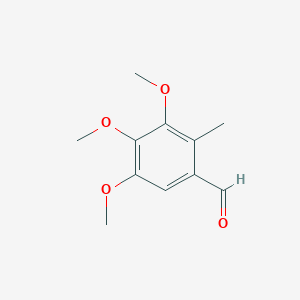
3,4,5-Trimethoxy-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-2-methylbenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is known for its light yellow solid appearance and slight solubility in water. This compound is used as an intermediate in the synthesis of various pharmaceutical drugs and other chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Scale:
From Vanillin: The compound can be synthesized from vanillin through a series of reactions involving methylation and oxidation.
From Eudesmic Acid’s Acyl Chloride: Another method involves the Rosenmund reduction of Eudesmic acid’s acyl chloride.
-
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic substitution reactions can occur, especially involving the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine and sodium methoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of plastic additives and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through the modification of molecular structures and the alteration of reaction kinetics .
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: Similar in structure but lacks the methyl group at the 2-position.
2,3,4-Trimethoxybenzaldehyde: Differently substituted, affecting its chemical properties and reactivity.
3,4,5-Trimethoxybenzoic Acid: An oxidized form of the compound with different applications.
Uniqueness: 3,4,5-Trimethoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and industrial chemicals .
Propiedades
Número CAS |
74327-91-6 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-7-8(6-12)5-9(13-2)11(15-4)10(7)14-3/h5-6H,1-4H3 |
Clave InChI |
HHKQIKPHIVIJQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


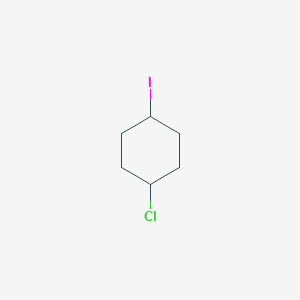
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
